1-bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a trifluoroethyl group
Preparation Methods
The synthesis of 1-bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that already contains the methoxy group.
Trifluoroethylation: The trifluoroethyl group is introduced via a nucleophilic substitution reaction, using a trifluoroethylating agent such as 2,2,2-trifluoroethyl iodide (CF3CH2I) under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed depend on the specific reagents and conditions used in these reactions .
Scientific Research Applications
1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene involves its interaction with various molecular targets. The bromine and trifluoroethyl groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s electronic properties, further modulating its activity .
Comparison with Similar Compounds
1-Bromo-2-methoxy-4-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-methoxybenzene: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
1-Bromo-4-(2,2,2-trifluoroethyl)benzene: Lacks the methoxy group, affecting its electronic properties and reactivity.
1-Bromo-2,2,2-trifluoroethylbenzene: Lacks both the methoxy and trifluoroethyl groups, leading to significantly different chemical behavior.
Properties
CAS No. |
2731009-53-1 |
---|---|
Molecular Formula |
C9H8BrF3O |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.